BenchChemオンラインストアへようこそ!

Amifampridine Phosphate

Drug Stability Pharmaceutical Formulation Salt Selection

Procure the pharmaceutical-grade dihydrogen phosphate salt of 3,4-diaminopyridine, the only API form validated in FDA/EMA-approved FIRDAPSE for LEMS. The phosphate salt confers critical stability and a plate-like crystal habit enabling direct compression—*never* interchangeable with the free base. Its well-characterized 8.8-fold systemic exposure difference between NAT2 slow/rapid acetylators makes it an unrivaled probe for pharmacogenomic dosing studies. For R&D and bioanalytical method validation only.

Molecular Formula C5H10N3O4P
Molecular Weight 207.12 g/mol
CAS No. 446254-47-3
Cat. No. B1664868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifampridine Phosphate
CAS446254-47-3
Synonyms3,6-DAP;  BRN-0110232;  BRN 0110232;  BRN0110232;  NSC 521760;  SC10;  Amifampridine;  Firdapse;  Amifampridine phosphate;  Zenas
Molecular FormulaC5H10N3O4P
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)N.OP(=O)(O)O
InChIInChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4)
InChIKeyKAICRBBQCRKMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amifampridine Phosphate (CAS 446254-47-3): Pharmaceutical-Grade Voltage-Gated Potassium Channel Blocker for Rare Neuromuscular Disorders


Amifampridine phosphate is the pharmaceutical-grade dihydrogen phosphate salt of 3,4-diaminopyridine (3,4-DAP), an orally active voltage-gated potassium (Kv) channel blocker [1]. The compound is the active pharmaceutical ingredient (API) in FIRDAPSE®, an FDA and EMA-approved drug for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS) in adults and pediatric patients [2]. Its molecular formula is C5H7N3·H3PO4, and it functions by prolonging presynaptic action potentials, thereby enhancing calcium influx and acetylcholine release at the neuromuscular junction [3].

Why Amifampridine Phosphate Cannot Be Simply Replaced by Generic 3,4-DAP Free Base or Other Aminopyridines


The pharmaceutical-grade phosphate salt of amifampridine is not a simple or interchangeable version of the free base 3,4-diaminopyridine (3,4-DAP) or other aminopyridines like 4-aminopyridine (dalfampridine). The phosphate salt confers critical physicochemical advantages, including superior stability and a defined crystalline habit that ensures reliable drug product manufacturing [1]. Furthermore, the compound's distinct metabolic pathway via polymorphic NAT2 acetylation directly impacts systemic exposure and safety, making dosing predictions for unformulated 3,4-DAP unreliable [2]. Critical clinical and regulatory data establishing safety and efficacy in LEMS are specific to the phosphate salt formulation [3]. Substitution with the free base introduces unacceptable variability in quality, stability, and clinical risk profile.

Quantitative Differentiation Evidence for Amifampridine Phosphate in Scientific Procurement


Superior Long-Term Stability of the Phosphate Salt Compared to Free Base 3,4-DAP

The phosphate salt of 3,4-DAP exhibits vastly superior stability compared to the free base under accelerated storage conditions. A pharmaceutical patent establishes that the phosphate salt is stable for at least 6 months when stored at 40°C and 75% relative humidity [1]. In stark contrast, the free base 3,4-DAP is explicitly noted as unstable under these same conditions [2]. This fundamental difference in chemical stability has profound implications for shelf-life, storage requirements, and supply chain integrity. Consequently, the phosphate salt does not require refrigeration, a key advantage over the free base for both clinical and research use [3].

Drug Stability Pharmaceutical Formulation Salt Selection

Defined, Non-Needle Crystal Habit of Amifampridine Phosphate for Superior Processability

A key differentiator is the crystal habit of amifampridine phosphate. Patented manufacturing processes specifically describe a crystalline form of the phosphate salt with an irregular or plate-like crystal habit, which is explicitly 'not needle-like' [1]. This is a critical industrial property. The dihydrochloride salt of amifampridine, by comparison, is known to form needle-like crystals during slow crystallization [2]. Needle-like crystals are notoriously problematic in large-scale pharmaceutical manufacturing, as they exhibit poor flowability, compressibility, and can cause significant issues in blending and tableting. The plate-like habit of the phosphate salt enables the reliable direct compression manufacturing of FIRDAPSE® tablets [3].

Solid-State Chemistry Crystallography Process Development Manufacturing

8.8-Fold Variability in Systemic Exposure Due to NAT2 Acetylator Status

Amifampridine is metabolized by the polymorphic N-acetyltransferase 2 (NAT2) enzyme. A phase I pharmacokinetic study demonstrated that the acetylator phenotype is the dominant factor influencing drug exposure. Mean AUC0-∞ and Cmax values for amifampridine phosphate were up to 8.8-fold higher in the slow acetylator (SA) group compared to the rapid acetylator (RA) group, across all levels of renal function [1]. In comparison, renal impairment had a much smaller effect, increasing exposure by only 2- to 3-fold from normal to severe impairment within the same acetylator group [2]. A separate study confirmed that slow acetylators experienced a 73 versus 6 adverse event profile compared to fast acetylators [3].

Pharmacogenomics Drug Metabolism NAT2 Pharmacokinetics

Confirmed Clinical Efficacy in LEMS: Superiority Over Placebo and High Oral Bioavailability

The clinical utility of amifampridine phosphate is supported by robust phase III clinical trial data. A randomized, double-blind, placebo-controlled withdrawal study provided Class I evidence of efficacy for the symptomatic treatment of LEMS [1]. All primary, secondary, and tertiary endpoints achieved statistical significance, demonstrating a clear benefit over placebo [2]. This efficacy is underpinned by its favorable absorption profile, with an oral bioavailability of 93-100% [3]. This high and near-complete absorption ensures consistent and predictable systemic drug levels, a factor crucial for managing a condition with a narrow therapeutic index [4].

Clinical Efficacy LEMS Rare Disease Neuromuscular

Regulatory Exclusivity and Orphan Drug Designation Validate Uniqueness

The specific phosphate salt formulation of amifampridine (FIRDAPSE®) holds Orphan Drug Designation and marketing exclusivity from the FDA for the treatment of LEMS, expiring on November 28, 2025 [1]. This regulatory status, granted based on the demonstration of safety and efficacy in a rare disease, serves as a proxy for the compound's unique value proposition and the significant investment required for its development. While other salts like the free base (Ruzurgi) also exist, the phosphate salt's specific regulatory pathway and extensive clinical data package create a high barrier to entry for generic alternatives, ensuring a stable and predictable supply chain for this niche therapeutic [2].

Regulatory Affairs Orphan Drug Market Exclusivity LEMS

Optimal Application Scenarios for Amifampridine Phosphate in Research and Development


Pharmacogenomic Studies of NAT2 Polymorphism on Drug Response and Safety

Amifampridine phosphate is an ideal probe substrate for investigating the impact of NAT2 acetylator status on drug pharmacokinetics, safety, and dosing. The well-characterized 8.8-fold difference in systemic exposure between slow and rapid acetylators provides a robust and quantitative phenotype that can be used to model and validate pharmacogenomic-guided dosing algorithms [1]. This is particularly relevant for studies aiming to understand the clinical consequences of variable metabolism in drugs with a narrow therapeutic window.

Development and Validation of Bioanalytical Methods for Small Molecule APIs

The compound's high oral bioavailability (93-100%) and defined metabolic pathway (conversion to 3-N-acetylamifampridine) make it a valuable reference standard for developing and validating LC-MS/MS or HPLC-UV methods [2]. Its well-documented pharmacokinetic parameters (Cmax, Tmax, AUC) under both fed and fasted conditions provide a reliable benchmark for assessing bioanalytical method accuracy, precision, and sensitivity in plasma and urine matrices [3].

Formulation Research on Immediate-Release Solid Dosage Forms

The plate-like crystal habit of amifampridine phosphate, which enables direct compression into tablets, serves as a compelling case study in the critical role of solid-state properties in pharmaceutical development [4]. Researchers investigating the relationship between crystal morphology, powder flow, and tabletability can use this compound to benchmark process performance against the needle-like crystals of alternative salt forms, which are known to be difficult to process.

In Vitro and In Vivo Studies of Neuromuscular Junction Function

As a voltage-gated potassium channel blocker, amifampridine phosphate is a potent research tool for studying presynaptic modulation of acetylcholine release at the neuromuscular junction [5]. Its established efficacy in LEMS models and clinical trials makes it a positive control for evaluating new therapeutic candidates targeting synaptic transmission. Its defined pharmacological action allows for precise, dose-dependent interrogation of action potential duration and calcium influx [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifampridine Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.